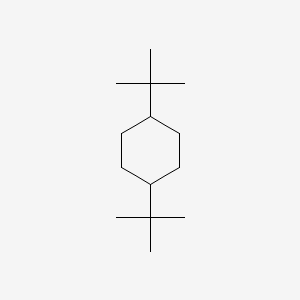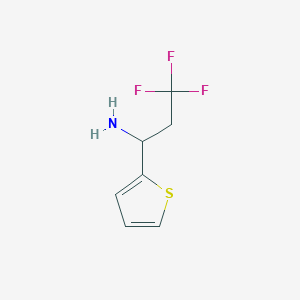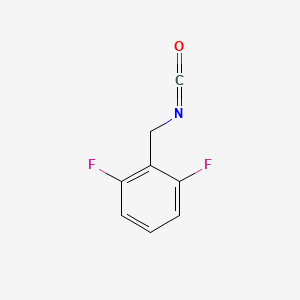
1,3-Difluoro-2-(isocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(isocyanatomethyl)benzene is an organic compound characterized by the presence of two fluorine atoms and an isocyanate group attached to a benzene ring
Métodos De Preparación
The synthesis of 1,3-Difluoro-2-(isocyanatomethyl)benzene typically involves the reaction of 1,3-difluorobenzene with a suitable isocyanate precursor. One common method includes the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Difluoro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(isocyanatomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(isocyanatomethyl)benzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects and applications in various fields.
Comparación Con Compuestos Similares
1,3-Difluoro-2-(isocyanatomethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluorobenzene: Lacks the isocyanate group, making it less reactive in certain applications.
1,2-Difluoro-4-(isocyanatomethyl)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
1,4-Difluoro-2-(isocyanatomethyl)benzene: Another isomer with different reactivity and applications.
The unique combination of fluorine atoms and an isocyanate group in this compound makes it particularly valuable for specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H5F2NO |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
Clave InChI |
ANZODEWQMRPONA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CN=C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


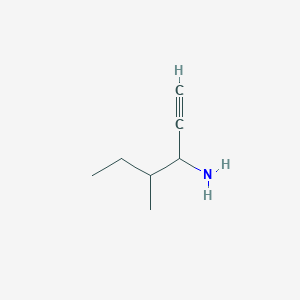
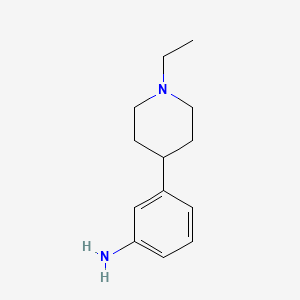
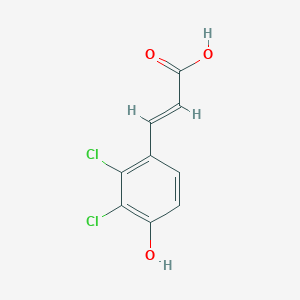

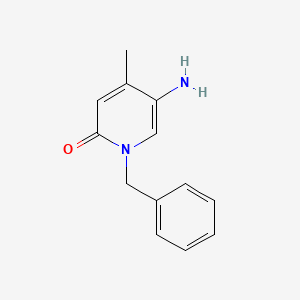
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
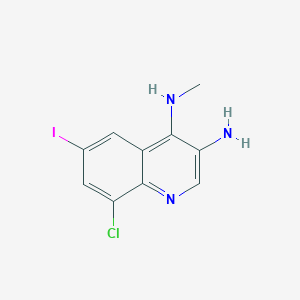
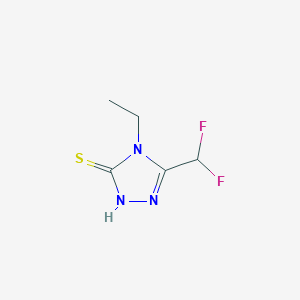

![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
